Lithium-bis(fluorosulfonyl)imid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

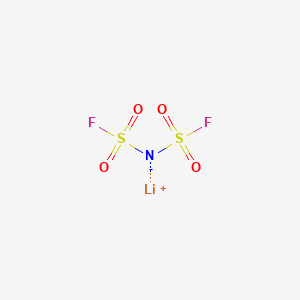

Lithium bis(fluorosulfonyl)imide is a white, powdery lithium salt with the chemical formula F₂LiNO₄S₂. It is commonly used as a high-performance electrolyte material in lithium-ion batteries and supercapacitors due to its excellent electrochemical properties, including high ionic conductivity and thermal stability .

Wissenschaftliche Forschungsanwendungen

Lithium bis(fluorosulfonyl)imide is widely used in scientific research, particularly in the field of energy storage. It is a key component in the electrolytes of lithium-ion batteries and lithium-ion capacitors . Its superior performance in combination with graphite or silicon anodes makes it a preferred choice for high-performance batteries . Additionally, it is used in the development of non-flammable solvents for lithium-ion batteries, enhancing safety and stability .

Wirkmechanismus

Target of Action

The primary target of Lithium Bis(fluorosulfonyl)imide is the LiTPA electrode in lithium-ion batteries . The compound plays a crucial role in enhancing battery performance by stabilizing this electrode .

Mode of Action

Lithium Bis(fluorosulfonyl)imide interacts with its target, the LiTPA electrode, by forming a robust solid electrolyte interphase (SEI) layer . This layer is formed through the electrochemical decomposition of Lithium Bis(fluorosulfonyl)imide, which generates insoluble inorganic products like LiF, Li2SO4, and Li3N . These products improve the mechanical integrity and ionic conductivity at the electrode-electrolyte interfaces . This mechanism contrasts with LiPF6-based electrolytes, leading to enhanced cycling stability and longevity of LiTPA electrodes .

Biochemical Pathways

The formation of the SEI layer on the LiTPA electrode involves a series of chemical reactions. The electrochemical decomposition of Lithium Bis(fluorosulfonyl)imide leads to the formation of insoluble inorganic products . These products then accumulate at the electrode-electrolyte interfaces, improving their mechanical integrity and ionic conductivity . This process helps suppress volume changes during cycling .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Lithium Bis(fluorosulfonyl)imide, we can discuss its properties that affect its performance in lithium-ion batteries. Lithium Bis(fluorosulfonyl)imide exhibits high ionic conductivity, excellent thermal stability, and remarkable solubility in non-aqueous solvents . These properties enhance the performance of batteries, particularly in terms of energy density and cycling stability .

Result of Action

The action of Lithium Bis(fluorosulfonyl)imide results in the stabilization of the LiTPA electrode in lithium-ion batteries . This stabilization is achieved through the formation of a robust SEI layer, which improves the mechanical integrity and ionic conductivity at the electrode-electrolyte interfaces . As a result, the cycling stability and longevity of LiTPA electrodes are enhanced .

Action Environment

The action, efficacy, and stability of Lithium Bis(fluorosulfonyl)imide are influenced by various environmental factors. For instance, the compound’s solubility can be affected by the type of solvent used . Additionally, its thermal stability can be influenced by the operating temperature of the battery . Furthermore, the formation of the SEI layer can be affected by the presence of other compounds in the electrolyte .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of lithium bis(fluorosulfonyl)imide typically involves a multi-step process. One common method includes the reaction of bis(chlorosulfonyl)imide with lithium fluoride in an anhydrous hydrogen fluoride medium . Another method involves the reaction of difluorosulfimide triethylamine salt with an alkaline lithium salt in the presence of an organic solvent . The reaction is carried out under reduced pressure to remove triethylamine and water, followed by crystallization and drying to obtain the final product .

Industrial Production Methods: Industrial production of lithium bis(fluorosulfonyl)imide often employs a one-pot synthesis method, which simplifies the process and increases yield. This method involves reacting urea, lithium fluoride, and sulfur trioxide in an anhydrous hydrogen fluoride liquid . The process is designed to be economically and environmentally beneficial, with high yield and minimal waste .

Analyse Chemischer Reaktionen

Types of Reactions: Lithium bis(fluorosulfonyl)imide undergoes various chemical reactions, including hydrolysis, reduction, and decomposition. It is known for its stability against hydrolysis compared to other lithium salts like lithium hexafluorophosphate .

Common Reagents and Conditions: In hydrolysis reactions, lithium bis(fluorosulfonyl)imide reacts with water to form lithium hydroxide and lithium fluoride . In reduction reactions, it can react with lithium metal to form a solid electrolyte interphase (SEI) layer, which is crucial for the performance of lithium-ion batteries .

Major Products Formed: The major products formed from the hydrolysis of lithium bis(fluorosulfonyl)imide include lithium hydroxide and lithium fluoride . In reduction reactions, the formation of a lithium fluoride-rich SEI layer is a significant outcome .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

- Lithium hexafluorophosphate (LiPF₆)

- Lithium bis(fluorosulfonyl)amide

Uniqueness: Lithium bis(fluorosulfonyl)imide stands out due to its higher ionic conductivity and better thermal stability compared to lithium hexafluorophosphate . Unlike lithium bis(trifluoromethanesulfonyl)imide, it exhibits lower corrosiveness towards aluminum, making it more suitable for high-voltage applications . Its stability against hydrolysis also makes it a safer alternative for use in lithium-ion batteries .

Eigenschaften

CAS-Nummer |

171611-11-3 |

|---|---|

Molekularformel |

F2HLiNO4S2 |

Molekulargewicht |

188.1 g/mol |

IUPAC-Name |

lithium;bis(fluorosulfonyl)azanide |

InChI |

InChI=1S/F2HNO4S2.Li/c1-8(4,5)3-9(2,6)7;/h3H; |

InChI-Schlüssel |

PIAMXHUFQAOKRH-UHFFFAOYSA-N |

SMILES |

[Li+].[N-](S(=O)(=O)F)S(=O)(=O)F |

Kanonische SMILES |

[Li].N(S(=O)(=O)F)S(=O)(=O)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-2-Buten-2-yl]-6-methylpyridine](/img/structure/B599984.png)

![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B599991.png)